molecular formula C8H4Br2S3 B12564059 Thiophene, 2,2'-thiobis[5-bromo- CAS No. 183117-15-9

Thiophene, 2,2'-thiobis[5-bromo-

Cat. No.: B12564059
CAS No.: 183117-15-9
M. Wt: 356.1 g/mol
InChI Key: ITHWUVOHDCWLPA-UHFFFAOYSA-N
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Description

"Thiophene, 2,2'-thiobis[5-bromo-" is a brominated thiophene derivative characterized by two thiophene rings linked via a sulfur atom (thiobis group), with bromine substituents at the 5-position of each ring. This compound belongs to a class of organosulfur heterocycles widely studied for their electronic properties, structural rigidity, and applications in materials science, including organic semiconductors and coordination chemistry. The bromine substituents enhance its reactivity in cross-coupling reactions, making it a valuable precursor for synthesizing polymers or metal-organic complexes.

Properties

CAS No.

183117-15-9

Molecular Formula

C8H4Br2S3

Molecular Weight

356.1 g/mol

IUPAC Name

2-bromo-5-(5-bromothiophen-2-yl)sulfanylthiophene

InChI

InChI=1S/C8H4Br2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H

InChI Key

ITHWUVOHDCWLPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)SC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophene, 2,2’-thiobis[5-bromo-, often involves the bromination of thiophene rings. One common method is the electrophilic bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of brominated thiophene derivatives may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2,2’-thiobis[5-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Thiophene, 2,2’-thiobis[5-bromo- in various applications involves its ability to participate in electron transfer processes. The bromine atoms enhance the electron-withdrawing properties of the thiophene ring, making it more reactive towards electrophiles and nucleophiles. This reactivity is crucial in the formation of complex molecular structures and materials with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "Thiophene, 2,2'-thiobis[5-bromo-" can be contextualized by comparing it with three key analogues:

Thiophene, 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis[5-bromo- (CAS: 851853-49-1)

2,2'-Thiobis[4,6-dichlorophenol]

Thiophene, 2,2'-sulfonylbis(5-nitro) (CAS: 88202-69-1)

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents/Linkers Molecular Weight Key Structural Features
Thiophene, 2,2'-thiobis[5-bromo- C₈H₄Br₂S₃ Bromine (5-position), thiobis linker ~356.0 (est.) Planar thiophene rings; dihedral angle variations with substituents
2,2'-(Tetrafluoro-phenylene)bis[5-bromo- C₁₄H₄F₄S₂Br₂ Tetrafluoro-phenylene linker 472.11 Fluorine enhances electron-withdrawing effects; rigid aromatic backbone
2,2'-Thiobis[4,6-dichlorophenol] C₁₂H₆Cl₄O₂S Chlorine (4,6-positions), phenol groups 368.0 (est.) Non-planar due to steric hindrance; acidic hydroxyl groups
2,2'-Sulfonylbis(5-nitrothiophene) C₈H₄N₂O₆S₃ Nitro groups, sulfonyl linker 320.33 Strong electron-withdrawing sulfonyl group; planar but polar

Key Findings

Structural Rigidity and Planarity The thiobis-linked bromothiophene exhibits near-planar geometry, with a dihedral angle of 9.085° between the thiophene and adjacent fragments, as observed in its coordination complexes . In contrast, the sulfonylbis(5-nitrothiophene) derivative (CAS: 88202-69-1) displays greater planarity due to the electron-withdrawing sulfonyl group, which reduces steric strain .

Electronic Properties Bromine substituents in "Thiophene, 2,2'-thiobis[5-bromo-" provide moderate electron-withdrawing effects compared to the stronger nitro groups in sulfonylbis(5-nitrothiophene). This difference impacts redox potentials and charge transport in electronic materials . The tetrafluoro-phenylene linker in CAS: 851853-49-1 significantly lowers the HOMO-LUMO gap due to fluorine's electronegativity, enhancing conductivity in semiconductor applications .

Reactivity and Applications Brominated thiophenes are preferred for Suzuki-Miyaura cross-coupling reactions, whereas chlorinated analogues (e.g., 2,2'-thiobis[4,6-dichlorophenol]) are more reactive in nucleophilic substitutions but less stable under harsh conditions . Sulfonyl-linked thiophenes (e.g., CAS: 88202-69-1) exhibit superior thermal stability, making them suitable for high-temperature optoelectronic devices .

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